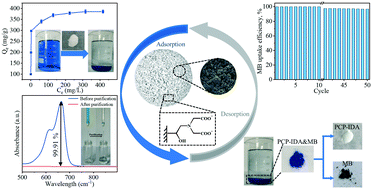Sustainably closed loop recycling of hierarchically porous polymer microbeads for efficient removal of cationic dyes†
Environmental Science: Water Research & Technology Pub Date: 2021-12-24 DOI: 10.1039/D1EW00811K
Abstract
Herein, we designed and fabricated a hierarchically porous crosslinked polymeric microbead (PCP) with high density of functional groups for selective adsorption of cationic dyes from water. On account of its high surface area with hierarchical porosity, exceptional stability and pH-tunable affinity to cationic dyes, the as-prepared PCP can perform as a selective adsorbent to efficiently remove cationic dyes in the pH range of 4–10. In 15 min, it can effectively reduce the concentration of methylene blue in water from 100 mg L−1 to 0.2 mg L−1. Meanwhile, it achieves high equilibrium adsorption capacities of over 300 mg L−1 to different cationic dyes, which are comparable to those of most reported porous materials. In addition, the PCP adsorbent is highly recyclable. After 50 cycles, it still achieves 96.69% removal efficiency for methylene blue. Most importantly, a closed loop recycling system is integrated by combining filtration and solvent evaporation technologies, which can effectively recover the spent PCP, the dyes and the eluent, generating no secondary effluent. This work provides great insights into how to develop porous polymeric materials from commercial chemicals to serve as sustainable adsorbents to tackle the existing wastewater pollution caused by cationic dyes.


Recommended Literature
- [1] Discovery of a novel small molecular peptide that disrupts helix 34 of bacterial ribosomal RNA†
- [2] Inside front cover
- [3] Tristearin bilayers: structure of the aqueous interface and stability in the presence of surfactants†
- [4] Biohybrid neural interfaces: improving the biological integration of neural implants
- [5] Impact of metastable defect structures on carrier recombination in solar cells†
- [6] Effects of the environment on the photochromic behaviour of a novel indeno-fused naphthopyran
- [7] Inside front cover
- [8] Oxidation reactions of a versatile, two-coordinate, acyclic iminosiloxysilylene†
- [9] Introductory lecture: origins and applications of efficient visible photoluminescence from silicon-based nanostructures
- [10] Progress in the preparation and evaluation of glucose-sensitive microneedle systems and their blood glucose regulation

Journal Name:Environmental Science: Water Research & Technology
Research Products
-
6-methylpyridine-3-carbonitrile
CAS no.: 3222-48-8
-
CAS no.: 57-71-6
-
CAS no.: 107-61-9
-
N-(2-Cyanoethyl)-N-methylaniline
CAS no.: 94-34-8
-
4-Ethoxy-3-methoxybenzaldehyde
CAS no.: 120-25-2
-
CAS no.: 58-71-9
-
CAS no.: 59-23-4
-
CAS no.: 96-17-3
-
CAS no.: 65-28-1









